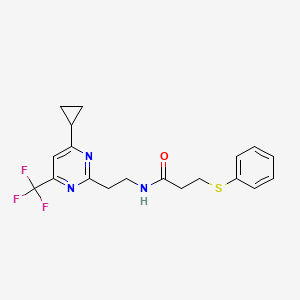

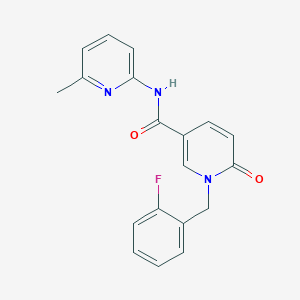

![molecular formula C22H21FN6OS B2513970 2-((3-(2-氟苄基)-3H-[1,2,3]三唑并[4,5-d]嘧啶-7-基)硫代)-N-间甲苯乙酰胺 CAS No. 863458-49-5](/img/structure/B2513970.png)

2-((3-(2-氟苄基)-3H-[1,2,3]三唑并[4,5-d]嘧啶-7-基)硫代)-N-间甲苯乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-mesitylacetamide” is a heterocyclic compound that contains a triazole and a pyrimidine ring . Compounds containing a triazole are significant heterocycles that exhibit broad biological activities, such as antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities .

Synthesis Analysis

The synthesis of triazole compounds has attracted much attention due to their importance . The synthesis of such heterocyclic systems often involves direct interaction of various 2-halo derivatives with sulfur-containing reagents . Other methods for the construction of 2-thioxopyrimidines are based on [5+1] heterocyclization processes .Molecular Structure Analysis

Triazole is an important nitrogen heterocyclic compound, containing three nitrogen atoms and two carbon atoms . There are two isomeric forms of triazole, namely, 1,2,3-triazole and 1,2,4-triazole . Their derivatives have been widely applied in many medicinal scaffolds .Chemical Reactions Analysis

The reaction sequence for the synthesis of such compounds often involves several transformations with bond forming taking place in a domino reaction manner . An atom-economical, one-pot, three-step cascade process engaging five reactive centers has been performed for the synthesis of alicyclic derivatives .科学研究应用

抗惊厥活性

- Kelley 等人 (1995) 探索了 9-(2-氟苄基)-6-(甲基氨基)-9H-嘌呤的类似物,包括三唑并[4,5-d]嘧啶,以了解其抗惊厥活性。他们发现这些类似物的活性低于母体化合物,对大鼠的最大电休克诱发的癫痫发作无效 (Kelley 等人,1995)。

- 张等人 (2016) 合成了具有多种取代基(包括氟苄基)的新型苯并三唑,并评估了其抗惊厥活性。一些化合物显示出显著的效力,表明在癫痫发作疾病中具有潜在的应用 (张等人,2016)。

腺苷受体亲和力

- Betti 等人 (1999) 研究了 1,2,3-三唑并[4,5-d]嘧啶的氨基衍生物,包括 2-氟苄基类似物,以了解其对 A1 和 A2A 腺苷受体的亲和力。一些化合物对 A1 受体亚型表现出高亲和力和选择性 (Betti 等人,1999)。

抗菌和抗癌活性

- Farghaly 等人 (2013) 合成了吡啶并[2,3-d][1,2,4]三唑并[4,3-a]嘧啶-5-酮的衍生物,对多种微生物表现出抗菌活性 (Farghaly 和 Hassaneen,2013)。

- Abdelhamid 等人 (2016) 开发了含吲哚的三唑并[4,3-a]嘧啶衍生物,对人乳腺癌和肝癌细胞系表现出显著的抗癌活性 (Abdelhamid 等人,2016)。

腺苷受体的分子探针

- Kumar 等人 (2011) 设计了吡唑并[4,3-e][1,2,4]三唑并[1,5-c]嘧啶-5-胺衍生物作为 A2A 腺苷受体的分子探针,突出了该支架在受体研究中的多功能性 (Kumar 等人,2011)。

抗肿瘤剂和微管蛋白抑制

- 张等人 (2007) 合成了一系列三唑并嘧啶作为抗癌剂,显示出独特的微管蛋白抑制机制,不同于紫杉醇和长春花碱 (张等人,2007)。

未来方向

The study of [1,2,3]triazolo[4,5-d]pyrimidine derivatives (1,2,3-TPD) has been extensive and will continue to provide help to screen out efficient and novel drugs in the future . The development of new synthetic methods and the exploration of their biological activities are areas of ongoing research .

作用机制

Target of Action

Compounds with similar structures, such as [1,2,3]triazolo[4,5-d]pyrimidine derivatives, have been reported to inhibit enzymes like cdk2 . CDK2 is a cyclin-dependent kinase that plays a crucial role in cell cycle regulation .

Mode of Action

Docking studies of similar compounds suggest that they may interact with their targets through hydrogen bonding . For instance, the nitrogen atom in the pyridine ring of some [1,2,3]triazolo[4,5-d]pyrimidine derivatives was found to interact with Met332, which could be responsible for their improved activity .

Biochemical Pathways

Compounds that inhibit cdk2, like some [1,2,3]triazolo[4,5-d]pyrimidine derivatives, can affect cell cycle progression . By inhibiting CDK2, these compounds can potentially halt the cell cycle, preventing the proliferation of cancer cells .

Pharmacokinetics

In silico admet studies of similar compounds have shown suitable pharmacokinetic properties . These studies can help predict the observed antitumor activity of these compounds .

Result of Action

Similar compounds have shown antitumor activities . For instance, some [1,2,3]triazolo[4,5-d]pyrimidine derivatives have exhibited growth inhibition effects on cancer cells .

属性

IUPAC Name |

2-[3-[(2-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-(2,4,6-trimethylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21FN6OS/c1-13-8-14(2)19(15(3)9-13)26-18(30)11-31-22-20-21(24-12-25-22)29(28-27-20)10-16-6-4-5-7-17(16)23/h4-9,12H,10-11H2,1-3H3,(H,26,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UARMJORRGWVPCL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NC=NC3=C2N=NN3CC4=CC=CC=C4F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21FN6OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4-methoxyphenyl)methyl N-[(E)-2-phenylethenyl]carbamate](/img/structure/B2513888.png)

![(E)-2-amino-1-((3-hydroxybenzylidene)amino)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2513890.png)

![[3-(2,3,5-Trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2513893.png)

![N-(4-methoxybenzo[d]thiazol-2-yl)-4-methyl-N-((tetrahydrofuran-2-yl)methyl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2513895.png)

![{6-Oxaspiro[3.4]octan-7-yl}methanesulfonyl chloride](/img/structure/B2513899.png)

![ethyl 2-(2-chloroacetamido)-4H,5H,6H-thieno[2,3-b]thiopyran-3-carboxylate](/img/structure/B2513900.png)

![1-((4-methoxyphenyl)sulfonyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2513904.png)

![3-(methylthio)-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)benzamide](/img/structure/B2513905.png)